molecular formula C27H37ClCuN2 B13394888 1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+)

1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+)

Cat. No.: B13394888
M. Wt: 488.6 g/mol
InChI Key: HKRINCVYMIAYBE-UHFFFAOYSA-M
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Description

1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+) is a complex organic compound that belongs to the class of imidazolium salts. This compound is known for its unique structure, which includes two cyclohexa-2,4-dien-1-ylidene groups and a chlorocopper(1+) ion. It is widely used in various fields of chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of 1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+) typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a copper(I) chloride source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. .

Mechanism of Action

The mechanism of action of 1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+) involves its ability to form stable complexes with various metal ions. These complexes can act as catalysts in a variety of chemical reactions by facilitating the formation and breaking of chemical bonds. The compound’s molecular targets and pathways include interactions with enzymes and other proteins, which can lead to changes in cellular processes .

Comparison with Similar Compounds

1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+) is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C27H37ClCuN2

Molecular Weight

488.6 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;chlorocopper(1+)

InChI

InChI=1S/C27H37N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;1H;/q-1;;+2/p-1

InChI Key

HKRINCVYMIAYBE-UHFFFAOYSA-M

Canonical SMILES

CC(C)[C-]1C=CC=C(C1=[N+]2[CH-][N+](=C3[C-](C=CC=C3C(C)C)C(C)C)C=C2)C(C)C.Cl[Cu+]

Origin of Product

United States

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